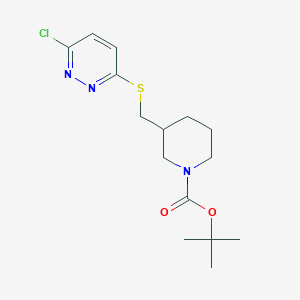
(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid
説明
(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid, commonly known as BPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPMA is a derivative of methamphetamine and has been found to possess unique properties that make it an attractive candidate for research in the fields of medicine, neuroscience, and biochemistry.
作用機序
The mechanism of action of BPMA is not yet fully understood. However, it is believed that BPMA acts as a dopamine reuptake inhibitor, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is believed to be responsible for the various physiological and biochemical effects of BPMA.
Biochemical and Physiological Effects:
BPMA has been found to possess various biochemical and physiological effects. In animal studies, BPMA has been found to increase locomotor activity and induce hyperthermia. BPMA has also been found to increase the levels of dopamine and norepinephrine in the brain. In addition, BPMA has been found to possess anti-inflammatory properties and has been shown to reduce the levels of various inflammatory markers in the body.
実験室実験の利点と制限
BPMA possesses various advantages for lab experiments. BPMA is relatively easy to synthesize and can be obtained in large quantities. In addition, BPMA has been found to possess unique properties that make it an attractive candidate for research in various fields. However, there are also limitations to the use of BPMA in lab experiments. BPMA is a relatively new compound, and its effects on human subjects are not yet fully understood. In addition, the long-term effects of BPMA on human health are not yet known.
将来の方向性
There are several future directions for research on BPMA. In the field of medicine, BPMA could be studied further for its potential use in the treatment of various inflammatory diseases. In neuroscience, BPMA could be studied further for its potential use in the treatment of various neurological disorders. In biochemistry, BPMA could be studied further for its potential use as a building block for the synthesis of various compounds. In addition, further studies could be conducted to better understand the mechanism of action of BPMA and its long-term effects on human health.
科学的研究の応用
BPMA has been extensively studied for its potential applications in various fields of science. In the field of medicine, BPMA has been found to possess anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. In neuroscience, BPMA has been found to act as a dopamine reuptake inhibitor and has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and ADHD. In biochemistry, BPMA has been studied for its potential use as a building block for the synthesis of various compounds.
特性
IUPAC Name |
2-[(1-benzylpyrrolidin-2-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-18-10-13-7-4-8-15(13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOIUYSMMLNURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191368 | |
| Record name | Acetic acid, 2-[[1-(phenylmethyl)-2-pyrrolidinyl]methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353978-10-5 | |
| Record name | Acetic acid, 2-[[1-(phenylmethyl)-2-pyrrolidinyl]methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[[1-(phenylmethyl)-2-pyrrolidinyl]methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B3234498.png)
![2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B3234504.png)

![N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B3234526.png)



![2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B3234551.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B3234559.png)


![[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B3234583.png)
